Haloxyfop-methyl

Beschreibung

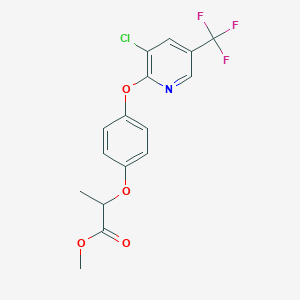

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClF3NO4/c1-9(15(22)23-2)24-11-3-5-12(6-4-11)25-14-13(17)7-10(8-21-14)16(18,19)20/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFSWTRQUCLNFOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClF3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6024123 | |

| Record name | Haloxyfop-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69806-40-2 | |

| Record name | Haloxyfop-methyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69806-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Haloxyfop-methyl [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069806402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Haloxyfop-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (RS)-2-[4-(3-Chloro-5-trifluoromethyl-2-pyridyloxy)phenoxy]propionic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HALOXYFOP-METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6HO742968B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Haloxyfop-methyl: Chemical Structure, Properties, and Mode of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Haloxyfop-methyl is a selective post-emergence herbicide belonging to the aryloxyphenoxypropionate class of compounds. It is widely utilized in agriculture to control annual and perennial grass weeds in a variety of broadleaf crops. Its efficacy stems from the targeted inhibition of a key enzyme in fatty acid synthesis, a pathway essential for plant growth and development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the biochemical mechanism of action of this compound, along with detailed experimental protocols for its analysis and study.

Chemical Structure and Properties

This compound is a chiral molecule, with the herbicidal activity primarily attributed to the R-enantiomer, also known as Haloxyfop-P-methyl.[1][2] The racemic mixture is referred to as this compound.

Chemical Structure:

-

IUPAC Name: methyl (RS)-2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridyloxy]phenoxy}propionate

-

CAS Registry Number: 69806-40-2

-

Molecular Formula: C₁₆H₁₃ClF₃NO₄

-

Molecular Weight: 375.72 g/mol

The structure consists of a central phenoxy ring linked to a propionate methyl ester group and a pyridyloxy group substituted with chlorine and a trifluoromethyl moiety.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its active R-isomer, Haloxyfop-P-methyl, is presented in the table below for easy comparison.

| Property | This compound (racemic) | Haloxyfop-P-methyl (R-enantiomer) | References |

| Physical State | White to light yellow/beige powder or solid | Light amber, viscous liquid | |

| Melting Point | 55-57 °C | Not applicable (liquid) | |

| Boiling Point | >280 °C | >280 °C | |

| Vapor Pressure | 6.5 x 10⁻⁷ mm Hg at 25 °C | 2.6 x 10⁻⁵ hPa at 20 °C | |

| Water Solubility | 9.3 mg/L at 25 °C | 9.08 mg/L at 20 °C | |

| Solubility in Organic Solvents | Soluble in acetone, acetonitrile, DMSO, xylene | Soluble in acetone, acetonitrile, ethyl acetate, methanol, dichloroethane | |

| Octanol-Water Partition Coefficient (log Kow) | 4.068 | 4.0 |

Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase (ACCase)

The primary mode of action of this compound is the inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase).[3] ACCase is a critical biotin-dependent enzyme that catalyzes the first committed step in the biosynthesis of fatty acids: the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA.[4][5] Malonyl-CoA is the essential building block for the elongation of fatty acid chains.

In susceptible grass species, this compound is rapidly absorbed through the leaves and roots and translocated to the meristematic tissues. In the plant, the methyl ester is hydrolyzed to the active herbicidal form, haloxyfop acid. This acid then binds to the carboxyltransferase (CT) domain of the plastidic ACCase, competitively inhibiting its function. The disruption of fatty acid synthesis leads to a cessation of cell membrane production and ultimately, cell death and necrosis of the plant.

Broadleaf plants are generally tolerant to this compound due to the presence of a resistant form of ACCase in their chloroplasts.

Signaling Pathway of ACCase Inhibition

The following diagram illustrates the inhibition of the fatty acid synthesis pathway by Haloxyfop.

References

- 1. fao.org [fao.org]

- 2. fao.org [fao.org]

- 3. pomais.com [pomais.com]

- 4. Inhibition of Acetyl-CoA Carboxylase Activity by Haloxyfop and Tralkoxydim - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Emerging possibilities in the advancement of herbicides to combat acetyl-CoA carboxylase inhibitor resistance [frontiersin.org]

An In-depth Technical Guide on the Mode of Action of Haloxyfop-Methyl on Acetyl-CoA Carboxylase

For Researchers, Scientists, and Drug Development Professionals

Introduction

Haloxyfop-methyl is a selective post-emergence herbicide belonging to the aryloxyphenoxypropionate (AOPP) chemical class, commonly referred to as "fops".[1] It is highly effective in controlling annual and perennial grass weeds in a variety of broadleaf crops.[2] The herbicidal activity of this compound is primarily attributed to its potent and specific inhibition of the enzyme acetyl-CoA carboxylase (ACCase), a critical enzyme in fatty acid biosynthesis.[3][4] This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound on ACCase, including its inhibitory kinetics, binding site interactions, and the molecular basis of weed resistance.

The Target Enzyme: Acetyl-CoA Carboxylase (ACCase)

Acetyl-CoA carboxylase (EC 6.4.1.2) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. This reaction is the first committed and rate-limiting step in the de novo biosynthesis of fatty acids. Fatty acids are essential components of cell membranes, signaling molecules, and energy storage molecules in the form of triacylglycerols.

In most plants and eukaryotes, ACCase exists as a large, multi-domain homodimeric protein. Each monomer consists of three functional domains:

-

Biotin Carboxylase (BC): Catalyzes the ATP-dependent carboxylation of the biotin prosthetic group.

-

Biotin Carboxyl Carrier Protein (BCCP): Covalently holds the biotin group and transfers it between the BC and CT active sites.

-

Carboxyltransferase (CT): Transfers the carboxyl group from biotin to acetyl-CoA, forming malonyl-CoA.

Grasses, the primary target of this compound, possess a homomeric form of ACCase in their chloroplasts, which is highly sensitive to AOPP herbicides. In contrast, most broadleaf plants have a heteromeric, AOPP-insensitive form of ACCase in their plastids, contributing to the herbicide's selectivity.

Mechanism of Inhibition

This compound itself is a pro-herbicide and is rapidly metabolized in susceptible plants to its biologically active form, haloxyfop acid. Haloxyfop acid is a potent inhibitor of the carboxyltransferase (CT) domain of ACCase.

Inhibition Kinetics

Kinetic studies have demonstrated that haloxyfop is a reversible and non-competitive inhibitor with respect to ATP and bicarbonate, but it acts as a competitive or nearly competitive inhibitor with respect to the substrate acetyl-CoA. This indicates that haloxyfop binds to the CT active site, directly competing with acetyl-CoA for binding. The inhibition is stereospecific, with the R-enantiomer of haloxyfop being significantly more active than the S-enantiomer.

The inhibition of ACCase by haloxyfop leads to a rapid cessation of fatty acid synthesis. This depletion of lipids prevents the formation of new membranes required for cell growth and division, particularly in the meristematic tissues of grasses. The disruption of membrane integrity ultimately leads to cell leakage, tissue necrosis, and plant death.

Binding Site and Molecular Interactions

Crystallographic studies of the yeast ACCase CT domain in complex with haloxyfop have provided detailed insights into the herbicide's binding mode. Haloxyfop binds in a deep, hydrophobic pocket at the dimer interface of the CT domain. The binding of the inhibitor induces significant conformational changes in the enzyme, creating this binding pocket.

Key amino acid residues that interact with haloxyfop have been identified. These interactions are primarily hydrophobic, involving van der Waals forces. The stereoselectivity for the R-enantiomer is explained by the spatial arrangement of the binding pocket; the methyl group of the S-enantiomer would clash with a carboxylate oxygen of the inhibitor.

Quantitative Inhibition Data

The inhibitory potency of haloxyfop against ACCase has been quantified in various studies. The following table summarizes key inhibition constants (Ki) and 50% inhibitory concentrations (IC50) from different plant species.

| Plant Species | Enzyme Source | Inhibitor | Inhibition Constant (Ki) | IC50 | Reference |

| Zea mays (Maize) | Suspension-culture cells | Haloxyfop | 0.36 µM (vs acetyl-CoA) | - | |

| Zea mays (Maize) | Suspension-culture cells | Haloxyfop | 0.87 µM (vs HCO3-) | - | |

| Zea mays (Maize) | Suspension-culture cells | Haloxyfop | 2.89 µM (vs MgATP) | - | |

| Wheat | - | Haloxyfop | - | 7.63 µM | |

| Quizalofop-resistant Wheat | - | Haloxyfop | - | 0.968 µM | |

| Yeast (CT domain) | Recombinant | Haloxyfop | ~250 µM | - |

Mechanisms of Resistance

The extensive use of AOPP herbicides has led to the evolution of resistance in many weed populations. Resistance to this compound can occur through two primary mechanisms: target-site resistance and non-target-site resistance.

Target-Site Resistance (TSR)

Target-site resistance is the most common mechanism and results from mutations in the ACCase gene, leading to amino acid substitutions in the enzyme. These substitutions reduce the binding affinity of the herbicide to the CT domain, rendering the enzyme less sensitive to inhibition. Several key mutations have been identified that confer resistance to haloxyfop and other AOPP herbicides, including substitutions at positions Ile-1781, Trp-2027, Ile-2041, Asp-2078, and Gly-2096 (numbering based on Alopecurus myosuroides ACCase).

Non-Target-Site Resistance (NTSR)

Non-target-site resistance involves mechanisms that reduce the amount of active herbicide reaching the target site. This can include:

-

Enhanced metabolism: Increased activity of detoxifying enzymes, such as cytochrome P450 monooxygenases and glutathione S-transferases, can rapidly metabolize haloxyfop into non-toxic forms.

-

Reduced absorption and translocation: Changes in the leaf cuticle or impaired translocation of the herbicide within the plant can also contribute to resistance.

Experimental Protocols

ACCase Activity and Inhibition Assay

This protocol describes a common method for measuring ACCase activity and determining the inhibitory effects of compounds like haloxyfop.

1. Enzyme Extraction:

- Harvest fresh leaf tissue (e.g., 1-2 g) from young, actively growing plants.

- Freeze the tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

- Homogenize the powder in an ice-cold extraction buffer (e.g., 100 mM Tricine-HCl pH 8.0, 0.5 M glycerol, 2 mM EDTA, 10 mM KCl, 1 mM DTT, and protease inhibitors).

- Centrifuge the homogenate at high speed (e.g., 100,000 x g) for 30 minutes at 4°C to pellet cell debris and membranes.

- The resulting supernatant contains the soluble ACCase and is used for the assay.

2. Activity Assay:

- The assay measures the incorporation of radiolabeled bicarbonate (H14CO3-) into an acid-stable product, malonyl-CoA.

- The reaction mixture (e.g., 200 µL total volume) contains:

- Extraction buffer

- ATP

- MgCl2

- Acetyl-CoA

- NaH14CO3

- Enzyme extract

- For inhibition studies, various concentrations of haloxyfop (dissolved in a suitable solvent like DMSO) are pre-incubated with the enzyme extract before adding the substrates.

- Initiate the reaction by adding acetyl-CoA.

- Incubate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 10-20 minutes).

- Stop the reaction by adding a strong acid (e.g., HCl), which also removes unreacted 14CO2.

- Dry the samples and measure the radioactivity of the acid-stable product using liquid scintillation counting.

- Calculate ACCase activity as nmol of H14CO3- incorporated per minute per mg of protein.

- For inhibition assays, plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Protein Expression, Purification, and Crystallization of the ACCase CT Domain

This protocol outlines the general steps for obtaining the ACCase CT domain for structural studies.

1. Cloning and Expression:

- The DNA sequence encoding the CT domain of ACCase is cloned into a suitable expression vector (e.g., pET vector for E. coli expression) with an affinity tag (e.g., His-tag) for purification.

- The recombinant plasmid is transformed into a suitable bacterial expression host (e.g., E. coli BL21(DE3)).

- Induce protein expression with IPTG and grow the cells at a reduced temperature to enhance protein solubility.

2. Purification:

- Harvest the bacterial cells by centrifugation and lyse them using sonication or a French press in a lysis buffer.

- Clarify the lysate by centrifugation.

- Purify the CT domain from the soluble fraction using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

- Further purify the protein using ion-exchange and size-exclusion chromatography to achieve high purity.

3. Crystallization:

- Concentrate the purified protein to a suitable concentration (e.g., 5-10 mg/mL).

- Screen for crystallization conditions using commercial or custom-made screens with varying precipitants, pH, and additives.

- For co-crystallization with haloxyfop, add the inhibitor to the protein solution before setting up the crystallization trials. Alternatively, crystals of the apo-enzyme can be soaked in a solution containing haloxyfop.

- Optimize the initial crystallization hits to obtain diffraction-quality crystals.

- Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

- Solve and refine the crystal structure to visualize the protein-inhibitor interactions.

Visualizations

Caption: Inhibition of the fatty acid biosynthesis pathway by haloxyfop.

Caption: Mechanisms of weed resistance to haloxyfop.

Caption: Experimental workflow for studying haloxyfop's mode of action.

Conclusion

This compound, through its active form haloxyfop acid, is a highly effective inhibitor of the carboxyltransferase domain of acetyl-CoA carboxylase in susceptible grass species. Its mode of action is well-characterized, involving competitive inhibition with acetyl-CoA at a specific binding site within the dimeric interface of the enzyme. The continued study of the molecular interactions between haloxyfop and ACCase, as well as the mechanisms of resistance, is crucial for the development of new, effective herbicides and for managing the evolution of resistance in weed populations. The experimental protocols and data presented in this guide provide a foundation for researchers and professionals working in the fields of herbicide science and drug development.

References

- 1. Kinetic characterization, stereoselectivity, and species selectivity of the inhibition of plant acetyl-CoA carboxylase by the aryloxyphenoxypropionic acid grass herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Measuring Rates of Herbicide Metabolism in Dicot Weeds with an Excised Leaf Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. static.igem.org [static.igem.org]

An In-depth Technical Guide to the Stereoselective Activity of Haloxyfop-Methyl Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Haloxyfop-methyl is a chiral herbicide widely used for the post-emergence control of grass weeds in broadleaf crops. It belongs to the aryloxyphenoxypropionate ("fop") class of herbicides. As a chiral compound, it exists in two enantiomeric forms: R-haloxyfop-methyl and S-haloxyfop-methyl. This technical guide provides a comprehensive overview of the differential herbicidal activity of these enantiomers, their mechanism of action, and detailed experimental protocols for their evaluation. The herbicidal efficacy of this compound is almost exclusively attributed to the R-enantiomer, which is a potent inhibitor of the enzyme acetyl-CoA carboxylase (ACCase). The S-enantiomer exhibits negligible herbicidal activity. This stereoselectivity has significant implications for the development, formulation, and application of haloxyfop-based herbicides, favoring the use of enantiomerically enriched R-haloxyfop (also known as haloxyfop-P) to reduce the environmental load of the less active isomer.

Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase

The primary target of haloxyfop is the plastidic enzyme Acetyl-CoA Carboxylase (ACCase), which is essential for fatty acid biosynthesis in susceptible grass species.[1][2][3] ACCase catalyzes the first committed step in this pathway: the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA.[4][5] By inhibiting ACCase, haloxyfop effectively halts the production of fatty acids, which are critical components of cell membranes and energy storage molecules. This disruption of lipid synthesis leads to a loss of cell membrane integrity and ultimately, cell death.

The herbicidal activity is stereospecific, with the R-enantiomer of haloxyfop being the active inhibitor of ACCase. The S-enantiomer is considered essentially inactive. In plant systems, there is no significant isomerization from the S- to the R-enantiomer, meaning that the S-form does not become herbicidally active after application. Conversely, in soil and animal systems, rapid inversion of the S-enantiomer to the R-enantiomer can occur.

Signaling Pathway of ACCase Inhibition

The inhibition of ACCase by R-haloxyfop disrupts the fatty acid biosynthesis pathway at its initial step. The following diagram illustrates the simplified pathway and the point of inhibition.

Quantitative Comparison of R and S Enantiomer Activity

The differential activity of the R and S enantiomers of haloxyfop has been quantified through both in vitro enzyme inhibition assays and whole-plant bioassays. The R-enantiomer is a significantly more potent inhibitor of ACCase and a more effective herbicide.

| Parameter | R-Enantiomer | S-Enantiomer | Plant Species | Assay Type | Reference |

| IC50 | ~0.4 µM | Essentially ineffective | Maize (Zea mays) | ACCase Inhibition | |

| Herbicidal Activity | Active | 1000-fold or less active than R-enantiomer | Annual grasses | Petri dish & Foliar application | |

| GR50 | 13.9 g ai ha⁻¹ (Susceptible) | Not typically measured due to inactivity | Poa annua | Whole-plant dose-response |

IC50: The concentration of inhibitor required to reduce the activity of the enzyme by 50%. GR50: The dose of herbicide required to reduce plant growth by 50%.

Experimental Protocols

Enantioselective Analysis by Chiral HPLC

A crucial step in studying the stereoselective activity of this compound is the ability to separate and quantify the R and S enantiomers. This is typically achieved using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.

-

Instrumentation: HPLC system with a UV detector.

-

Column: A chiral stationary phase column, such as a Chiralcel OK or Sino-Chiral OJ.

-

Mobile Phase: A non-polar mobile phase is typically used for normal-phase chiral separations. A common mobile phase is a mixture of n-hexane and an alcohol like 2-propanol or ethanol.

-

Detection: UV detection at 280 nm.

-

Sample Preparation: this compound technical material or formulations are dissolved in the mobile phase or a compatible solvent. For plant or soil samples, an extraction and clean-up procedure is required prior to analysis.

-

Analysis: The sample is injected into the HPLC system. The R and S enantiomers will have different retention times on the chiral column, allowing for their separation and quantification based on peak area relative to external standards.

In Vitro ACCase Inhibition Assay

This assay directly measures the inhibitory effect of the haloxyfop enantiomers on the activity of the ACCase enzyme isolated from a target plant species. A radiometric assay is a common method.

-

Enzyme Extraction: Isolate ACCase from the etiolated tissue of a susceptible grass species (e.g., maize). This involves tissue homogenization, centrifugation, and ammonium sulfate precipitation.

-

Assay Buffer: Prepare a suitable buffer, for example, 100 mM Tricine-KOH (pH 8.0), 0.5 M glycerol, 2 mM DTT, and 1 mM EDTA.

-

Reaction Mixture: The assay is typically performed in a total volume of 200 µL containing:

-

50 mM Tricine-KOH (pH 8.3)

-

1.5 mM ATP

-

2.5 mM MgCl₂

-

100 mM KCl

-

15 mM NaH¹⁴CO₃ (radiolabel)

-

0.2 mM Acetyl-CoA

-

Enzyme preparation

-

Varying concentrations of R-haloxyfop or S-haloxyfop (dissolved in a suitable solvent like acetone, with a final solvent concentration kept low and constant across all assays).

-

-

Incubation: Incubate the reaction mixture at 32°C for a defined period (e.g., 10 minutes).

-

Termination: Stop the reaction by adding an acid, such as 6 M HCl.

-

Quantification: Dry the samples and measure the incorporation of ¹⁴C into an acid-stable product (malonyl-CoA) using liquid scintillation counting.

-

Data Analysis: Calculate the percent inhibition for each herbicide concentration relative to a control without inhibitor. Determine the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.

Whole-Plant Dose-Response Bioassay

This bioassay evaluates the herbicidal efficacy of the haloxyfop enantiomers on whole, living plants, providing data that is more directly relevant to field performance.

-

Plant Material: Grow a susceptible grass species (e.g., Avena fatua (wild oat) or Setaria viridis (green foxtail)) in pots containing a standardized soil or potting mix.

-

Growth Conditions: Maintain the plants in a controlled environment (growth chamber or greenhouse) with defined temperature, humidity, and photoperiod (e.g., 25°C/20°C day/night, 16-hour photoperiod).

-

Herbicide Application: Apply different doses of the R- and S-enantiomers of this compound to the plants at a specific growth stage (e.g., 2-3 leaf stage). A range of doses should be selected to generate a dose-response curve. Include an untreated control. Application is typically done using a laboratory track sprayer to ensure uniform coverage.

-

Evaluation: After a set period (e.g., 14-21 days after treatment), assess the herbicidal effect. Common evaluation parameters include:

-

Visual Phytotoxicity Rating: Score the plant injury on a scale (e.g., 0% = no effect, 100% = complete plant death).

-

Plant Biomass: Harvest the above-ground plant material and measure the fresh weight. Dry the material in an oven to determine the dry weight.

-

-

Data Analysis: Express the biomass data as a percentage of the untreated control. Use non-linear regression to fit a dose-response curve to the data and calculate the GR50 value for each enantiomer.

Conclusion

The herbicidal activity of this compound is clearly and overwhelmingly dependent on the R-enantiomer. The S-enantiomer contributes negligibly to weed control in post-emergence applications. This profound stereoselectivity is due to the specific binding of the R-enantiomer to the target enzyme, ACCase. The data and protocols presented in this guide provide a robust framework for researchers and professionals to understand, quantify, and further investigate the enantioselective properties of haloxyfop and other chiral agrochemicals. This knowledge is fundamental for the development of more efficient and environmentally sound weed management strategies.

References

- 1. fao.org [fao.org]

- 2. fao.org [fao.org]

- 3. Efficacy of Haloxyfop‐R‐Methyl on Allium cepa: Cyto‐Genotoxic and In Silico Docking Studies on the Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular basis for the inhibition of the carboxyltransferase domain of acetyl-coenzyme-A carboxylase by haloxyfop and diclofop - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of Acetyl-CoA Carboxylase Activity by Haloxyfop and Tralkoxydim - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Haloxyfop-Methyl Uptake and Translocation in Plants

Abstract

Haloxyfop-methyl is a selective, post-emergence herbicide widely used for the control of annual and perennial grass weeds in broadleaf crops. Its efficacy is critically dependent on its absorption by the plant, translocation to its site of action, and metabolic activation. This technical guide provides a comprehensive overview of the physiological and biochemical processes governing the uptake and translocation of this compound in plants. It synthesizes quantitative data from key studies, details common experimental protocols for its analysis, and presents visual diagrams of the core pathways and workflows involved. This document is intended for researchers, scientists, and professionals in the fields of weed science, agronomy, and herbicide development.

Introduction

This compound belongs to the aryloxyphenoxypropionate class of herbicides.[1] It is applied as a methyl ester, which is the form that is absorbed by the plant.[2] Once inside the plant, it is rapidly hydrolyzed to its biologically active form, haloxyfop-acid.[3][4] The herbicidal activity of haloxyfop stems from its inhibition of the enzyme acetyl-CoA carboxylase (ACCase), a critical enzyme in the biosynthesis of fatty acids.[5] This inhibition disrupts the formation of cell membranes, particularly in the meristematic regions of grasses, leading to a cessation of growth and eventual plant death. The selectivity of this compound is attributed to differences in the structure of the ACCase enzyme between susceptible grasses and tolerant broadleaf plants.

Foliar Uptake and Absorption

The primary route of entry for this compound into the plant is through the foliage. The process begins with the deposition of the herbicide spray solution onto the leaf surface. For the herbicide to be effective, it must penetrate the waxy outer layer of the leaf, the cuticle, and move into the underlying epidermal cells.

Foliar absorption is a complex process influenced by several factors:

-

Herbicide Formulation: Adjuvants, such as petroleum oil concentrate (POC) and soybean oil concentrate (SBOC), are often included in formulations to enhance uptake by improving spray retention, droplet spreading, and cuticular penetration.

-

Environmental Conditions: Higher relative humidity generally leads to greater absorption and translocation. For instance, studies have shown significantly greater uptake at 70% relative humidity compared to 30%.

-

Plant Species: The composition and thickness of the leaf cuticle can vary significantly between plant species, leading to differential rates of absorption.

Once this compound penetrates the cuticle, it moves into the leaf's mesophyll cells, from where it can be loaded into the phloem for long-distance transport.

Metabolism to the Active Form

Upon entering the plant's cells, the relatively non-phytotoxic this compound is rapidly metabolized. The ester linkage is hydrolyzed by plant enzymes to form haloxyfop-acid, the active herbicidal compound. This conversion is crucial, as the acid form is responsible for inhibiting the ACCase enzyme. The rate of this hydrolysis can vary between species, potentially contributing to selectivity. In susceptible grass species like yellow foxtail, the conversion to haloxyfop-acid is efficient.

Caption: Metabolic activation of this compound to haloxyfop-acid.

Translocation

For systemic herbicides like haloxyfop, translocation from the site of application to the meristematic tissues (sinks) is essential for efficacy. Haloxyfop-acid, being a weak acid, is well-suited for transport in the phloem, the plant's vascular tissue responsible for moving sugars and other organic molecules from mature leaves (sources) to areas of active growth.

The process, known as symplastic transport, involves the following steps:

-

Phloem Loading: Haloxyfop-acid moves from the mesophyll cells into the companion cells and sieve elements of the phloem in the minor veins of the treated leaf.

-

Long-Distance Transport: Once in the phloem, it is transported along with the flow of photosynthates to various sinks, including the growing points of shoots and roots.

-

Phloem Unloading: At the sink tissues, the herbicide is unloaded from the phloem and can then exert its inhibitory effect on ACCase in the meristematic cells.

Studies using radiolabeled ¹⁴C-haloxyfop-methyl have demonstrated its movement throughout the plant. Significant translocation out of the treated leaf typically occurs within 48 hours of application. The extent of translocation can differ between species; for example, soybean and shattercane have been shown to translocate more of the herbicide than yellow foxtail.

Caption: Systemic translocation of haloxyfop-acid via the phloem.

Quantitative Data on Uptake and Translocation

The following tables summarize quantitative data from studies on ¹⁴C-haloxyfop-methyl. These studies typically measure the amount of radioactivity in different plant parts at various time points after application to determine the extent of absorption and translocation.

Table 1: Foliar Absorption of ¹⁴C-Haloxyfop-Methyl in Different Species

| Plant Species | Time After Treatment (h) | Absorption (% of Applied ¹⁴C) |

| Soybean | 48 | Nearly Complete |

| Shattercane | 48 | Nearly Complete |

| Yellow Foxtail | 48 | Nearly Complete |

| Corn (with POC adjuvant) | 5 | ~60% |

| Corn (with SBOC adjuvant) | 5 | ~45% |

| Corn (no adjuvant) | 5 | ~25% |

Data synthesized from studies by Buhler et al. (1985) and Hart et al. (1992).

Table 2: Translocation of ¹⁴C from the Treated Leaf in Different Species

| Plant Species | Time After Treatment (h) | Translocated ¹⁴C (% of Absorbed) |

| Soybean | 96 | > Shattercane & Yellow Foxtail |

| Shattercane | 96 | > Yellow Foxtail |

| Yellow Foxtail | 96 | < Soybean & Shattercane |

Data from a study by Buhler et al. (1985), indicating significant translocation within 48 hours, with levels not increasing significantly by 96 hours.

Table 3: Distribution of ¹⁴C in Different Plant Parts of Shattercane 96h After Treatment

| Plant Part | Distribution (% of Total ¹⁴C in Plant) |

| Treated Leaf | ~65% |

| Above Treated Leaf | ~15% |

| Below Treated Leaf | ~10% |

| Roots | ~10% |

Representative data based on findings from translocation studies.

Experimental Protocols

The study of herbicide uptake and translocation often involves the use of radiolabeled compounds, typically with Carbon-14 (¹⁴C).

Protocol 1: Foliar Absorption and Translocation Study using ¹⁴C-Haloxyfop-Methyl

Objective: To quantify the absorption and movement of this compound after foliar application.

Materials:

-

¹⁴C-labeled this compound of known specific activity.

-

Formulated, non-radiolabeled ("cold") herbicide.

-

Microsyringe (e.g., 10 µL).

-

Test plants (e.g., soybean, yellow foxtail) grown under controlled conditions.

-

Leaf washing solution (e.g., water:acetone mix).

-

Liquid Scintillation Counter (LSC) and scintillation cocktail.

-

Biological Oxidizer.

-

Phosphorimager or X-ray film for autoradiography.

Methodology:

-

Plant Culture: Grow healthy, uniform plants to a specific growth stage (e.g., 3-4 leaf stage) in a greenhouse or growth chamber.

-

Treatment Solution Preparation: Prepare a treatment solution containing the formulated herbicide at a concentration equivalent to a typical field application rate. Add a known amount of ¹⁴C-haloxyfop-methyl to this solution.

-

Application: Using a microsyringe, apply a precise volume (e.g., 1-10 µL) of the treatment solution as small droplets to a specific location on a mature leaf of each plant.

-

Harvesting: Harvest plants at predetermined time intervals after treatment (e.g., 6, 24, 48, 96 hours).

-

Quantifying Absorption (Leaf Wash):

-

Excise the treated leaf.

-

Wash the leaf surface with the washing solution to remove unabsorbed herbicide.

-

Analyze an aliquot of the leaf wash using LSC to quantify the amount of ¹⁴C not absorbed.

-

Calculate absorption by subtracting the unabsorbed amount from the total amount applied.

-

-

Quantifying Translocation:

-

Section the plant into different parts: treated leaf, parts above the treated leaf, parts below the treated leaf, and roots.

-

Dry and weigh each section.

-

Analyze each section for ¹⁴C content. For solid samples, this is typically done by combusting the sample in a biological oxidizer, trapping the resulting ¹⁴CO₂, and counting it via LSC.

-

Express the radioactivity in each part as a percentage of the total absorbed radioactivity.

-

-

Visualization (Autoradiography):

-

Press and dry a whole plant.

-

Expose the pressed plant to a phosphor screen or X-ray film for a set period.

-

Develop the image to visualize the distribution of the ¹⁴C label throughout the plant.

-

Caption: Experimental workflow for a radiolabeled herbicide study.

Conclusion

The effectiveness of this compound is a multi-stage process that relies on efficient foliar absorption, rapid metabolic conversion to the active haloxyfop-acid, and systemic translocation via the phloem to meristematic tissues. Understanding these processes is fundamental for optimizing herbicide formulations, predicting performance under different environmental conditions, and managing the development of herbicide resistance. The quantitative data and experimental protocols outlined in this guide provide a technical foundation for researchers working to advance the science of weed control.

References

- 1. Haloxyfop-P-methyl (Ref: DE 535) [sitem.herts.ac.uk]

- 2. fao.org [fao.org]

- 3. Behavior of 14C-Haloxyfop-Methyl in Intact Plants and Cell Cultures | Weed Science | Cambridge Core [cambridge.org]

- 4. Behavior of 14C-Haloxyfop-Methyl in Intact Plants and Cell Cultures | Weed Science | Cambridge Core [cambridge.org]

- 5. Haloxyfop-P-methyl Herbicide – Targeted Grass Weed Control [smagrichem.com]

Haloxyfop-methyl environmental fate and persistence

An In-depth Technical Guide on the Environmental Fate and Persistence of Haloxyfop-methyl

Introduction

This compound is a selective, post-emergence herbicide used to control annual and perennial grass weeds in a variety of broad-leaved crops.[1] It belongs to the aryloxyphenoxypropionate class of herbicides, which act by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme, a critical component in fatty acid biosynthesis.[1][2] The commercial product is often the R-isomer, Haloxyfop-P-methyl, which is the herbicidally active enantiomer.[3][4] Upon entering the environment, this compound undergoes rapid transformation, primarily through hydrolysis, to its acid form, haloxyfop, which is the main residue of concern. Understanding the environmental fate and persistence of this compound and its principal metabolite is crucial for assessing its potential ecological impact. This guide provides a detailed technical overview of its behavior in soil and water, summarizing key quantitative data and outlining common experimental protocols.

Physicochemical Properties

The environmental transport and partitioning of a pesticide are heavily influenced by its physicochemical properties. Haloxyfop-P-methyl is characterized by low water solubility and a high octanol-water partition coefficient, indicating a tendency to associate with organic matter.

Table 1: Physicochemical Properties of this compound and Haloxyfop-P-methyl

| Property | This compound | Haloxyfop-P-methyl | Source |

|---|---|---|---|

| Appearance | White crystalline solid | Clear colorless/brown liquid | |

| Molecular Formula | C₁₆H₁₃ClF₃NO₄ | C₁₆H₁₃ClF₃NO₄ | |

| Molecular Weight | 375.7 g/mol | 375.7 g/mol | |

| Vapour Pressure | 4.9 x 10⁻⁷ hPa (25°C) | 2.6 x 10⁻⁵ hPa (20°C) | |

| Water Solubility (20-25°C) | 9.3 mg/L | 9.08 mg/L |

| Log Kₒw (Octanol-Water Partition Coefficient) | 4.07 | 4.00 | |

Environmental Fate in Soil

The persistence and mobility of this compound in the terrestrial environment are governed by a combination of biotic and abiotic processes, with microbial degradation being the primary route of dissipation.

Aerobic Soil Metabolism

In soil, this compound is rapidly transformed. The initial and most significant step is the hydrolysis of the methyl ester to form the herbicidally active haloxyfop acid (haloxyfop-P if starting from the R-isomer). This hydrolysis is very rapid, with the half-life of the parent ester being less than a day. This process is chemically labile and occurs readily in both fresh and sterile soil.

The resulting haloxyfop acid is then degraded by soil microorganisms. The degradation of haloxyfop acid is significantly slower than the initial ester hydrolysis, with half-lives typically ranging from 9 to 21 days in various soils under aerobic conditions. Persistence can be longer in subsoils with low organic carbon content, where half-lives of 28 to 129 days have been observed.

Over time, haloxyfop acid is further broken down into several metabolites, including a phenol metabolite, a pyridinol metabolite, and a pyridinone metabolite, with the pyridinone appearing to be the most persistent. Ultimately, a portion of the applied carbon is mineralized to CO₂ (6-33% after ~9 months) or becomes incorporated into unextractable soil-bound residues (28-46%).

Table 2: Aerobic Soil Metabolism Half-Lives (DT₅₀) at 20°C

| Compound | Soil Type | Half-Life (days) | Source |

|---|---|---|---|

| Haloxyfop-P-methyl | Loamy Sand | < 1 | |

| Haloxyfop-P-methyl | Loamy Clay | < 1 | |

| Haloxyfop-P-methyl | Slightly Loamy Sand | < 1 | |

| Haloxyfop-P-methyl | General | ~0.5 | |

| Haloxyfop-P Acid | Various (n=8) | 9 - 21 | |

| Haloxyfop-P Acid | Loamy Sand | 9.1 | |

| Haloxyfop-P Acid | Loamy Clay | 17 | |

| Haloxyfop-P Acid | Slightly Loamy Sand | 20 |

| Haloxyfop-P Acid | Low Organic Carbon Subsoils | 28 - 129 | |

Soil Photolysis

Photodegradation on the soil surface is not a significant dissipation pathway for this compound. Studies have shown that degradation rates in samples exposed to light are similar to those in dark controls, indicating that hydrolysis and microbial metabolism are the dominant processes.

Mobility and Leaching

Due to its high octanol-water partition coefficient (Log Kₒw ≈ 4.0), this compound and its acid metabolite are expected to bind to soil organic matter. This binding reduces their mobility and potential for leaching into groundwater. Studies have shown that after application, the majority of the radioactivity remains in the top 10 cm of the soil. While some polar metabolites may be detected in leachate from soil column studies, the parent compound and primary acid degradate are generally not considered to be highly mobile.

Environmental Fate in Water

In aquatic systems, hydrolysis and photolysis are the key processes determining the fate of this compound.

Hydrolysis

This compound is unstable in alkaline conditions and undergoes hydrolysis, with the rate being highly pH-dependent. The ester is stable in acidic conditions but degrades progressively faster as the pH increases. The primary product of hydrolysis is haloxyfop acid.

Table 3: Hydrolysis Half-Lives (DT₅₀) of this compound Esters

| Compound | pH | Temperature (°C) | Half-Life | Source |

|---|---|---|---|---|

| This compound | 5 | 25 | 141 days | |

| This compound | 7 | 25 | 18 days | |

| This compound | 9 | 25 | 2 hours | |

| Haloxyfop-P-methyl | 5 | 22 | 161 days | |

| Haloxyfop-P-methyl | 7 | 22 | 16 days | |

| Haloxyfop-P-methyl | 9 | 22 | < 1 day |

| Haloxyfop-P-methyl | 9 | 20 | 0.63 days | |

Aqueous Photolysis

Photodegradation in water can be a significant route of dissipation. Studies using natural sunlight have demonstrated that this compound is highly unstable, with rapid degradation following first-order kinetics. Half-lives in various natural waters under sunlight can be very short, ranging from approximately 9 to 47 minutes. The rate of photodegradation can be influenced by the amount of dissolved organic matter in the water, which can act as a photosensitizer or an attenuator of light. In sterile buffered solutions, the photolysis half-life is longer, around 20 days at pH 7.

Key Dissipation Pathways and Experimental Workflow

The overall environmental fate of this compound is a multi-step process involving rapid chemical transformation followed by slower biological degradation. A typical laboratory study to determine its fate in soil follows a standardized workflow to ensure reproducible and reliable data.

Caption: Degradation pathway of this compound in the environment.

Caption: Experimental workflow for an aerobic soil metabolism study.

Experimental Protocols

Standardized protocols, often following guidelines from regulatory bodies like the EPA or OECD, are used to assess the environmental fate of pesticides.

Aerobic Soil Metabolism Study

-

Objective: To determine the rate and pathway of degradation of this compound in soil under controlled aerobic laboratory conditions.

-

Methodology:

-

Test Substance: ¹⁴C-radiolabelled haloxyfop-P-methyl (typically labelled in the phenyl or pyridyl ring) is used to trace the fate of the molecule.

-

Soil Selection: Representative agricultural soils are chosen, characterized by their texture, pH, organic matter content, and microbial biomass.

-

Application: The test substance is applied to fresh soil samples at a rate representative of field applications.

-

Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture level (e.g., 40% of maximum water holding capacity) for a period of up to 182 days or more. Aerobic conditions are maintained by ensuring adequate air exchange.

-

Sampling: Replicate samples are taken for analysis at various time intervals throughout the incubation period.

-

Extraction: Soil samples are extracted using appropriate solvents, such as acetone or acetonitrile, to separate the parent compound and its metabolites from the soil matrix.

-

Analysis: The extracts are analyzed using techniques like High-Performance Liquid Chromatography (HPLC) with radiometric detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the parent compound and its degradation products. Unextracted (bound) residues are quantified by combustion analysis of the extracted soil. Mineralization is assessed by trapping evolved ¹⁴CO₂.

-

Data Analysis: The decline of the parent compound and the formation and decline of metabolites are plotted over time. First-order kinetics are typically used to calculate the time for 50% dissipation (DT₅₀).

-

Hydrolysis and Photolysis Studies

-

Objective: To determine the rate of abiotic degradation in aqueous systems.

-

Methodology:

-

Test System: Sterile aqueous buffer solutions are prepared at different pH values (e.g., 4, 7, and 9) to assess hydrolysis. For photolysis, a light source (e.g., a xenon arc lamp simulating natural sunlight) is used.

-

Application: The test substance is dissolved in the buffer solutions at a known concentration.

-

Incubation: For hydrolysis, solutions are incubated at a constant temperature (e.g., 25°C) in the dark. For photolysis, solutions are irradiated at a constant temperature, with parallel dark control samples to differentiate between hydrolysis and photolysis.

-

Sampling and Analysis: Aliquots are taken at various time intervals and analyzed by HPLC or a similar method to determine the concentration of the parent compound.

-

Data Analysis: Degradation rates and half-lives (DT₅₀) are calculated for each condition.

-

Residue Analysis

-

Objective: To accurately quantify this compound and its metabolites in environmental matrices like soil, water, or plant tissues.

-

Methodology:

-

Extraction: The target analytes are extracted from the sample matrix using a suitable solvent (e.g., acetone).

-

Cleanup: The raw extract is "cleaned up" to remove interfering co-extractives. This may involve techniques like solid-phase extraction (SPE) using materials such as Florisil and activated charcoal.

-

Detection: The final determination and quantification are typically performed using instrumental analysis. HPLC with a UV or mass spectrometry detector (LC-MS/MS) is common. Gas chromatography with an electron capture detector (GC-ECD) or mass spectrometry (GC-MS) can also be used, often requiring derivatization of the analytes.

-

Validation: The analytical method is validated to ensure its accuracy, precision, and sensitivity, with a defined Limit of Quantification (LOQ). Recoveries are typically checked by fortifying blank samples with known amounts of the analyte.

-

References

The Hydrolysis of Haloxyfop-Methyl to Haloxyfop Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Haloxyfop-methyl is a selective herbicide that requires bioactivation to its active form, haloxyfop acid, to exert its phytotoxic effects. This conversion occurs primarily through hydrolysis of the methyl ester. This technical guide provides an in-depth analysis of the hydrolysis of this compound, detailing the reaction kinetics, influencing factors, and the biological significance of this transformation. The document includes a compilation of quantitative data, detailed experimental protocols for analysis, and visualizations of the chemical transformation, analytical workflow, and herbicidal mode of action.

Introduction

This compound, chemically known as methyl (R)-2-[4-(3-chloro-5-(trifluoromethyl)-2-pyridyloxy)phenoxy] propionate, belongs to the aryloxyphenoxypropionate class of herbicides.[1] It is widely used for the control of annual and perennial grasses in a variety of broadleaf crops.[2] The herbicidal activity of this compound is dependent on its hydrolysis to the corresponding carboxylic acid, haloxyfop acid.[2][3] This active metabolite inhibits the enzyme acetyl-CoA carboxylase (ACCase) in susceptible grass species, a critical enzyme in fatty acid biosynthesis, ultimately leading to plant death.[4] Understanding the kinetics and mechanisms of this hydrolysis is crucial for assessing its efficacy, environmental fate, and for the development of analytical methods.

Chemical Transformation

The hydrolysis of this compound is a chemical reaction in which the methyl ester group is cleaved by reaction with water to form haloxyfop acid and methanol. This reaction can be catalyzed by acids or bases, and also occurs in the environment, mediated by microbial activity.

Caption: Chemical hydrolysis of this compound to haloxyfop acid and methanol.

Kinetics of Hydrolysis

The rate of hydrolysis of this compound is significantly influenced by pH. The reaction is generally faster under alkaline conditions. In soil, the hydrolysis is rapid, with half-lives of a few hours.

| pH | Temperature (°C) | Half-life | Reference |

| 4 | 20 | Stable | |

| 5 | 22 | 161 days | |

| 7 | 20 | 43 days | |

| 7 | 22 | 16 days | |

| 9 | 20 | 0.63 days | |

| 9 | 22 | <1 day |

Table 1: pH-Dependent Hydrolysis of this compound. This table summarizes the reported half-lives for the hydrolysis of this compound at various pH levels and temperatures, demonstrating the increased rate of degradation under neutral to alkaline conditions.

In soil environments, the hydrolysis is even more rapid, with reported half-lives of approximately 0.5 days. This rapid conversion is attributed to both chemical and microbial processes, as no degradation is observed in sterile soil.

Herbicidal Mode of Action

The herbicidal efficacy of this compound is a direct consequence of its hydrolysis to haloxyfop acid. Only the acid form is a potent inhibitor of the ACCase enzyme.

Caption: Signaling pathway of this compound's herbicidal action.

Upon application, this compound is absorbed by the plant and rapidly hydrolyzed to haloxyfop acid. The acid then binds to and inhibits the ACCase enzyme, which is crucial for the first committed step in fatty acid biosynthesis. This inhibition disrupts the production of lipids essential for cell membrane integrity and growth, leading to the death of the susceptible grass species.

Experimental Protocols

Analysis of Total Haloxyfop Residues

The standard analytical approach for determining total haloxyfop residues in various matrices (e.g., soil, plant tissue, infant formula) involves an initial alkaline hydrolysis step to convert all forms of haloxyfop (esters, salts, and conjugates) to the parent acid.

Caption: General experimental workflow for the analysis of total haloxyfop.

Protocol: QuEChERS-based Method with Alkaline Hydrolysis

This protocol is adapted from a validated method for the analysis of total haloxyfop in infant formula and related matrices.

-

Sample Preparation: Homogenize the sample to ensure uniformity.

-

Alkaline Hydrolysis:

-

To a representative portion of the homogenized sample, add methanolic sodium hydroxide.

-

This step is crucial to release haloxyfop from its bound forms (esters, conjugates). The reaction is typically carried out for a specific duration and at a controlled temperature (e.g., 30 minutes at 40°C) to ensure complete hydrolysis.

-

-

Extraction:

-

Add acetonitrile to the hydrolyzed sample.

-

Add a salt mixture (e.g., magnesium sulfate and sodium chloride) to induce phase separation.

-

Vortex or shake vigorously to extract haloxyfop acid into the acetonitrile layer.

-

-

Clean-up (Dispersive Solid-Phase Extraction - dSPE):

-

Take an aliquot of the acetonitrile extract.

-

Add a sorbent mixture (e.g., magnesium sulfate and C18) to remove interfering matrix components.

-

Vortex and centrifuge.

-

-

Instrumental Analysis:

-

The final extract is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography (GC) after derivatization. LC-MS/MS is often preferred for its high sensitivity and selectivity.

-

Kinetic Study of this compound Hydrolysis

To determine the rate of hydrolysis under specific conditions, the following experimental setup can be employed.

-

Solution Preparation: Prepare buffer solutions at the desired pH values (e.g., 4, 7, 9). All glassware and solutions should be sterilized to prevent microbial degradation.

-

Reaction Initiation:

-

Spike a stock solution of this compound into the buffer solutions to achieve a known initial concentration.

-

Maintain the reaction vessels at a constant temperature.

-

-

Sampling: At predetermined time intervals, withdraw aliquots from each reaction vessel.

-

Analysis: Immediately analyze the samples to determine the concentration of remaining this compound and the formed haloxyfop acid. This is typically done using High-Performance Liquid Chromatography (HPLC) with a suitable detector.

-

Data Analysis: Plot the concentration of this compound versus time. The data can be fitted to a first-order kinetic model to determine the rate constant (k) and the half-life (t½) of the hydrolysis reaction.

Conclusion

The hydrolysis of this compound to haloxyfop acid is a critical transformation that underpins its herbicidal activity. This process is rapid, particularly in alkaline and soil environments. A thorough understanding of the kinetics and influencing factors of this hydrolysis is essential for optimizing its agricultural use, assessing its environmental impact, and developing robust analytical methods for residue monitoring. The protocols and data presented in this guide provide a comprehensive resource for professionals in the fields of agricultural science, environmental chemistry, and food safety.

References

The Effect of Haloxyfop-Methyl on Fatty Acid Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Haloxyfop-methyl is a selective post-emergence herbicide belonging to the aryloxyphenoxypropionate ("fop") chemical family. Its herbicidal activity stems from the targeted inhibition of a crucial enzyme in plant lipid metabolism: acetyl-CoA carboxylase (ACCase). This guide provides an in-depth technical overview of the mechanism of action of this compound, its quantitative effects on ACCase, detailed experimental protocols for its study, and the downstream consequences of its inhibitory action on fatty acid biosynthesis.

Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase

The primary target of haloxyfop is the enzyme acetyl-CoA carboxylase (ACCase; EC 6.4.1.2).[1][2][3] ACCase catalyzes the first committed and rate-limiting step in de novo fatty acid biosynthesis: the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA.[2] This reaction is vital for the production of the building blocks required for the synthesis of all fatty acids within the plant. These fatty acids are essential components of cell membranes, signaling molecules, and energy storage compounds.[4]

This compound itself is a pro-herbicide. Following absorption by the plant, it is rapidly hydrolyzed to its biologically active form, haloxyfop acid. Haloxyfop acid is a potent and reversible inhibitor of ACCase. Kinetic studies have shown that aryloxyphenoxypropionate herbicides like haloxyfop are non-competitive inhibitors with respect to ATP and bicarbonate, but exhibit competitive or non-competitive inhibition with respect to acetyl-CoA, suggesting they bind to the carboxyltransferase (CT) domain of the enzyme.

The selectivity of this compound between susceptible grasses (monocots) and tolerant broadleaf plants (dicots) is attributed to structural differences in their respective ACCase enzymes. Grasses possess a homomeric (eukaryotic-type) ACCase in their plastids, which is highly sensitive to inhibition by "fop" herbicides. In contrast, most broadleaf plants have a heteromeric (prokaryotic-type) ACCase in their plastids that is insensitive to these herbicides.

Quantitative Inhibition of ACCase by Haloxyfop

The inhibitory potency of haloxyfop and related compounds is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These values can vary depending on the plant species, the specific isomer of the herbicide, and the assay conditions.

| Herbicide | Plant Species | Enzyme Source | IC50 (µM) | Kis (µM) | Reference |

| Haloxyfop | Corn (Zea mays) | Chloroplasts | 0.5 | - | |

| Haloxyfop | Barley, Corn, Wheat | - | - | 0.01 - 0.06 | |

| Haloxyfop | Pea (Pisum sativum) | Chloroplasts | Not inhibited at 1 µM | - | |

| Diclofop | Wheat | - | - | - | |

| Trifop | Wheat | - | - | - | |

| Sethoxydim | Corn (Zea mays) | Chloroplasts | 2.9 | - | |

| Sethoxydim | Pea (Pisum sativum) | Chloroplasts | Not inhibited at 10 µM | - | |

| Pinoxaden dione | Maize (plastid ACCase) | - | 0.1 | - | |

| Pinoxaden dione | Maize (cytosolic ACCase) | - | 17 | - |

Experimental Protocols

Acetyl-CoA Carboxylase (ACCase) Activity Assays

Several methods can be employed to measure ACCase activity and its inhibition by compounds like haloxyfop.

This is a classic and highly sensitive method based on the incorporation of radiolabeled bicarbonate into an acid-stable product, malonyl-CoA.

Materials:

-

Plant tissue (e.g., young leaves of a susceptible grass species)

-

Extraction buffer: 100 mM Tricine-HCl (pH 8.0), 5 mM DTT, 10 mM MgCl₂, 20% glycerol

-

Assay buffer: 100 mM Tricine-HCl (pH 8.0), 15 mM KCl, 3 mM MgCl₂, 1 mM DTT, 0.01% BSA

-

Substrates: Acetyl-CoA, ATP, NaH¹⁴CO₃ (radiolabeled sodium bicarbonate)

-

Haloxyfop or other inhibitors dissolved in a suitable solvent (e.g., DMSO)

-

Scintillation cocktail and scintillation counter

-

Trifluoroacetic acid (TFA) or perchloric acid to stop the reaction

Procedure:

-

Enzyme Extraction: Homogenize fresh or frozen plant tissue in ice-cold extraction buffer. Centrifuge the homogenate to pellet cell debris and collect the supernatant containing the crude enzyme extract.

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, enzyme extract, and the desired concentration of the inhibitor (or solvent control).

-

Initiate Reaction: Start the reaction by adding the substrates, including NaH¹⁴CO₃.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time (e.g., 10-20 minutes).

-

Stop Reaction: Terminate the reaction by adding a strong acid like TFA.

-

Quantification: Centrifuge to pellet precipitated protein. Transfer an aliquot of the supernatant to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter. The amount of incorporated radioactivity is proportional to the ACCase activity.

This non-radioactive method measures the release of inorganic phosphate (Pi) from the hydrolysis of ATP during the ACCase reaction.

Materials:

-

Plant tissue and extraction buffer as in the radiometric assay.

-

Assay buffer containing acetyl-CoA, ATP, and sodium bicarbonate.

-

Malachite green reagent: A solution of malachite green hydrochloride and ammonium molybdate in acid.

-

Phosphate standard solution.

-

Microplate reader.

Procedure:

-

Enzyme Extraction: Prepare the enzyme extract as described for the radiometric assay.

-

Reaction Setup: In a microplate well, combine the assay buffer, enzyme extract, and inhibitor.

-

Initiate and Incubate: Start the reaction by adding the substrates and incubate at a controlled temperature.

-

Stop Reaction and Color Development: Stop the reaction by adding the malachite green reagent. This reagent forms a colored complex with the inorganic phosphate produced.

-

Quantification: Measure the absorbance at a specific wavelength (e.g., 630 nm) using a microplate reader. The amount of phosphate produced is determined by comparison to a standard curve and is proportional to ACCase activity.

Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This technique is used to quantify the changes in the fatty acid profile of plants treated with ACCase inhibitors.

Materials:

-

Plant tissue from treated and control plants.

-

Solvents for lipid extraction (e.g., chloroform:methanol mixture).

-

Reagents for transesterification to convert fatty acids to fatty acid methyl esters (FAMEs) (e.g., methanolic HCl or BF₃-methanol).

-

Internal standard (e.g., a fatty acid not naturally abundant in the plant tissue).

-

GC-MS system with a suitable column for FAMEs analysis.

Procedure:

-

Lipid Extraction: Homogenize the plant tissue and extract the total lipids using a solvent system like chloroform:methanol.

-

Transesterification: The extracted lipids are subjected to transesterification to convert the fatty acids into their more volatile methyl ester derivatives (FAMEs).

-

GC-MS Analysis: Inject the FAMEs sample into the GC-MS. The FAMEs are separated based on their boiling points and retention times on the GC column and then detected and identified by the mass spectrometer based on their mass-to-charge ratio and fragmentation patterns.

-

Quantification: The abundance of each fatty acid is quantified by comparing its peak area to that of the internal standard.

Downstream Effects of ACCase Inhibition

The inhibition of ACCase by this compound sets off a cascade of metabolic disruptions, ultimately leading to plant death in susceptible species.

-

Depletion of Malonyl-CoA: The immediate effect is a sharp decrease in the cellular pool of malonyl-CoA, the primary building block for fatty acid synthesis.

-

Cessation of Fatty Acid Synthesis: The lack of malonyl-CoA halts the de novo synthesis of all fatty acids.

-

Disruption of Membrane Biogenesis: The inability to produce new fatty acids prevents the synthesis of phospholipids and glycolipids, which are essential for the formation and maintenance of cellular membranes, including the plasma membrane and organellar membranes.

-

Growth Arrest: With membrane production stalled, cell division and expansion cease, leading to a rapid arrest of plant growth. Meristematic regions, such as the growing points of shoots and roots, are particularly affected.

-

Secondary Effects: Over time, the disruption of membrane integrity leads to leakage of cellular contents, loss of cellular compartmentalization, and eventually, cell death. Visible symptoms in susceptible plants include chlorosis (yellowing) of new leaves, followed by necrosis (tissue death) and a characteristic "rotting" of the growing points.

Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound leading to plant death.

Experimental Workflow for Studying this compound Effects

Caption: Workflow for investigating the effects of this compound.

Conclusion

This compound is a highly effective graminicide due to its specific and potent inhibition of acetyl-CoA carboxylase in susceptible plant species. Understanding its mechanism of action at the molecular and physiological levels is crucial for the development of new herbicides and for managing the evolution of herbicide resistance. The experimental protocols and data presented in this guide provide a framework for researchers to investigate the intricate interactions between herbicides and plant lipid metabolism.

References

- 1. Inhibition of plant acetyl-coenzyme A carboxylase by the herbicides sethoxydim and haloxyfop - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. www2.lsuagcenter.com [www2.lsuagcenter.com]

- 3. Current Status and Future Prospects in Herbicide Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lipid synthesis inhibitor herbicides | Herbicide mode of action and sugarbeet injury symptoms [extension.umn.edu]

Haloxyfop-Methyl: An In-Depth Technical Guide to Photostability and Degradation Under Sunlight

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Haloxyfop-methyl, a widely used post-emergence herbicide, exhibits significant instability upon exposure to sunlight, particularly in aqueous environments. This technical guide provides a comprehensive overview of the photostability of this compound, detailing its degradation kinetics, pathways, and the experimental methodologies used to assess these parameters. The information compiled herein is intended to support research, environmental fate analysis, and the development of stable formulations. Under simulated and natural sunlight, this compound undergoes rapid degradation, primarily through hydrolysis of the methyl ester to its active form, haloxyfop acid, followed by further photolytic cleavage of the molecule. The degradation process follows first-order kinetics, with half-lives in aqueous systems reported to be as short as a few minutes to less than an hour, influenced by factors such as the presence of dissolved organic matter. This guide presents key quantitative data in tabular format, outlines detailed experimental protocols for photostability testing, and provides visual diagrams of the degradation pathways and experimental workflows to facilitate a deeper understanding of the photochemical fate of this compound.

Photochemical Profile of this compound

This compound is susceptible to degradation upon exposure to sunlight, a process known as photodegradation or photolysis. This process is a critical factor in determining the environmental persistence and efficacy of the herbicide.

Photostability in Aqueous Environments

Studies have consistently demonstrated that this compound is highly unstable in aqueous solutions when exposed to natural sunlight. The degradation follows pseudo-first-order kinetics.[1][2] The rate of degradation can be influenced by the composition of the water, with dissolved organic matter tending to decrease the rate of photolysis.[2]

Photodegradation on Soil Surfaces

In contrast to its behavior in water, the photodegradation of this compound on soil surfaces is considered to have a negligible effect compared to hydrolysis and microbial metabolism. In soil, the ester is rapidly hydrolyzed to the herbicidally active haloxyfop acid.[3]

Quantitative Degradation Data

The following tables summarize the quantitative data available on the photodegradation of this compound in various aqueous media.

Table 1: Photodegradation of this compound in Different Water Types Under Natural Sunlight

| Water Type | Degradation (%) | Half-life (t½) (minutes) | Rate Constant (k) (min⁻¹) |

| Distilled Water | 98.0 | 9.18 | 0.0755 |

| Well Water (0.5 m) | 94.3 | 12.31 | 0.0563 |

| Well Water (1 m) | 93.0 | 14.14 | 0.0490 |

| Runoff Water | 94.2 | 13.01 | 0.0533 |

| River Water | 58.6 | 47.47 | 0.0146 |

Data sourced from a study conducted in Senegal, with an initial this compound concentration of 10⁻⁴ M.[2]

Table 2: Stability of Haloxyfop-P-methyl Formulations After 70 Days of Sunlight Exposure

| Formulation Source | Loss Percentage (%) | Calculated Shelf Life (days) |

| Source I | 9.93 | 34.20 |

| Source II | 13.09 | 24.43 |

Data from a study on two commercial 10.8% emulsifiable concentrate (EC) formulations.

Degradation Pathways and Products

The photodegradation of this compound proceeds through a series of reactions, primarily initiated by the cleavage of the ester bond to form haloxyfop acid. Subsequent reactions involve the breakdown of the pyridine and phenyl rings.

Primary Degradation Product

The principal initial degradation product of this compound in both photolytic and hydrolytic pathways is its corresponding carboxylic acid, haloxyfop .

Subsequent Photoproducts

Further degradation of haloxyfop and its intermediates under sunlight can lead to the formation of several smaller molecules. Identified photoproducts from various studies include:

-

[4-[[3-chloro-5-(trifluoromethyl)-2-pyridyl]oxy]phenyl] acetate

-

6-ethoxy-3-(trifluoromethyl)benzofuro[2,3-b]pyridine

-

methyl 2-[3-(trifluoromethyl)benzofuro[2,3-b]pyridin-6-yl]oxypropanoate

-

Pyridinol

-

Pyridinone

-

Phenol

-

4-trifluoromethyl-5-aminopentanol

-

Pyridinol isomer

Visualizing the Degradation Pathway

The following diagram illustrates the proposed photodegradation pathway of this compound.

Caption: Proposed photodegradation pathway of this compound.

Experimental Protocols for Photostability Assessment

The following sections outline the methodologies for conducting photostability studies of this compound, based on established guidelines such as those from the OECD.

General Experimental Workflow

A typical workflow for assessing the photodegradation of a chemical is depicted below.

Caption: General workflow for a photodegradation study.

Materials and Reagents

-

This compound: Analytical standard of known purity (e.g., >98%).

-

Solvents: HPLC-grade acetonitrile, methanol, and water.

-

Buffer Solutions: For pH-controlled studies.

-

Water: Distilled or other natural water types for specific matrix effect studies.

-

Analytical Standards: Of expected degradation products, if available.

Sample Preparation

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).

-

Prepare aqueous solutions of this compound at the desired concentration (e.g., 10⁻⁴ M) by diluting the stock solution in the chosen water matrix (e.g., distilled water, buffered solution). The final concentration of the organic solvent should be kept low to minimize co-solvent effects.

-

Prepare dark control samples by wrapping identical sample vessels in aluminum foil to exclude light. These will be used to assess abiotic degradation pathways other than photolysis.

Irradiation Conditions

-

Light Source:

-

Natural Sunlight: Samples are exposed to direct sunlight. The geographical location, time of day, and weather conditions should be recorded.

-

Sunlight Simulator: A xenon arc lamp with appropriate filters to simulate the solar spectrum at the Earth's surface (wavelengths > 290 nm) is recommended. The light intensity should be monitored and maintained at a constant level (e.g., using a radiometer).

-

-

Sample Vessels: Quartz or borosilicate glass vessels that are transparent to the wavelengths of interest.

-

Temperature Control: Maintain a constant temperature throughout the experiment (e.g., 25 ± 2 °C) to isolate the effects of light.

Sampling and Analysis

-

At predetermined time intervals, withdraw aliquots from the irradiated and dark control samples.

-

Analyze the samples immediately or store them in the dark at a low temperature to prevent further degradation.

-

Analytical Methods:

-

High-Performance Liquid Chromatography (HPLC): A common method for quantifying the parent compound and its degradation products. A typical setup might include:

-

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and water, often with the addition of an acid (e.g., glacial acetic acid) to improve peak shape. The exact ratio will depend on the specific separation required.

-

Detector: UV detector set at a wavelength where this compound and its photoproducts absorb (e.g., 225 nm).

-

-

Gas Chromatography-Mass Spectrometry (GC-MS): Used for the identification and confirmation of volatile degradation products. Derivatization may be necessary for non-volatile products.

-

Data Analysis

-

Plot the concentration of this compound as a function of irradiation time.

-

Determine the degradation kinetics by fitting the data to an appropriate kinetic model, typically a pseudo-first-order model.

-

Calculate the rate constant (k) and the half-life (t½) of photodegradation.

-

Identify and, if possible, quantify the major degradation products.

Quantum Yield Determination

The quantum yield (Φ) is a measure of the efficiency of a photochemical process. It is defined as the number of molecules of a substance that react for each photon of light absorbed. While a specific quantum yield for this compound photolysis in water was not found in the reviewed literature, the OECD Test Guideline 316 provides a methodology for its determination. This involves measuring the rate of photolysis of the test substance and a reference chemical (actinometer) with a known quantum yield under identical irradiation conditions.

Factors Influencing Photodegradation

-

Sunlight Intensity and Spectrum: Higher light intensity generally leads to faster degradation. The spectral distribution of the light source is also crucial, as only absorbed light can cause a photochemical reaction.

-

Water Matrix: The presence of dissolved organic matter, such as humic acids, can either inhibit photolysis by acting as a light screen or promote it through photosensitization.

-

pH: While direct photolysis is often independent of pH, the overall degradation rate can be affected as hydrolysis rates are pH-dependent.